![molecular formula C34H68O2 B12705956 [(3R,4R)-3,4-dipropyldecyl] octadecanoate](/img/structure/B12705956.png)
[(3R,4R)-3,4-dipropyldecyl] octadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3R,4R)-3,4-dipropildecíl] octadecanoato es un compuesto químico con la fórmula molecular C34H68O2.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de [(3R,4R)-3,4-dipropildecíl] octadecanoato generalmente implica reacciones de esterificación. Un método común es la reacción entre ácido octadecanoico y [(3R,4R)-3,4-dipropildecanol] en presencia de un catalizador como ácido sulfúrico o ácido p-toluensulfónico. La reacción generalmente se lleva a cabo bajo condiciones de reflujo para garantizar la esterificación completa .
Métodos de producción industrial
En un entorno industrial, la producción de [(3R,4R)-3,4-dipropildecíl] octadecanoato puede implicar reactores de flujo continuo para optimizar el rendimiento y la eficiencia. El uso de reactivos de alta pureza y técnicas avanzadas de purificación, como destilación y cristalización, garantiza la producción de [(3R,4R)-3,4-dipropildecíl] octadecanoato de alta calidad .
Análisis De Reacciones Químicas
Tipos de reacciones
[(3R,4R)-3,4-dipropildecíl] octadecanoato puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar los ácidos carboxílicos o cetonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo éster en alcoholes.
Sustitución: Las reacciones de sustitución nucleófila pueden reemplazar el grupo éster con otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como hidruro de aluminio y litio (LiAlH4) e hidruro de sodio y boro (NaBH4) se utilizan a menudo.
Sustitución: Reactivos como hidróxido de sodio (NaOH) u otros nucleófilos pueden facilitar las reacciones de sustitución.
Principales productos formados
Oxidación: Ácidos carboxílicos o cetonas.
Reducción: Alcoholes.
Sustitución: Diversos ésteres sustituidos u otros derivados funcionales.
Aplicaciones Científicas De Investigación
[(3R,4R)-3,4-dipropildecíl] octadecanoato tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como compuesto modelo para estudiar reacciones de esterificación e hidrólisis.
Biología: Investigado por su posible papel en el metabolismo de los lípidos y como componente en sistemas de administración de fármacos basados en lípidos.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidos los efectos antiinflamatorios y antimicrobianos.
Industria: Utilizado en la producción de productos químicos especiales, lubricantes y tensioactivos.
Mecanismo De Acción
El mecanismo de acción de [(3R,4R)-3,4-dipropildecíl] octadecanoato implica su interacción con objetivos moleculares y vías específicas. En los sistemas biológicos, puede interactuar con enzimas involucradas en el metabolismo de los lípidos, influyendo en la síntesis y descomposición de los lípidos. Su grupo éster puede sufrir hidrólisis para liberar componentes activos que ejercen efectos biológicos .
Comparación Con Compuestos Similares
[(3R,4R)-3,4-dipropildecíl] octadecanoato se puede comparar con otros compuestos similares, como:
[(3R,4R)-3,4-dipropildecíl] hexadecanoato: Estructura similar pero con una cadena de carbono más corta.
[(3R,4R)-3,4-dipropildecíl] dodecanoato: Otro éster con un componente de ácido graso diferente.
[(3R,4R)-3,4-dipropildecíl] tetradecanoato: Éster similar con una longitud de cadena diferente.
Propiedades
Fórmula molecular |
C34H68O2 |
|---|---|
Peso molecular |
508.9 g/mol |
Nombre IUPAC |
[(3R,4R)-3,4-dipropyldecyl] octadecanoate |
InChI |
InChI=1S/C34H68O2/c1-5-9-11-13-14-15-16-17-18-19-20-21-22-23-25-29-34(35)36-31-30-33(27-8-4)32(26-7-3)28-24-12-10-6-2/h32-33H,5-31H2,1-4H3/t32-,33-/m1/s1 |
Clave InChI |
GFOLCYZZFGMRBL-CZNDPXEESA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)OCC[C@@H](CCC)[C@H](CCC)CCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCCC(CCC)C(CCC)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




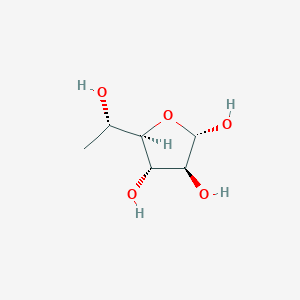
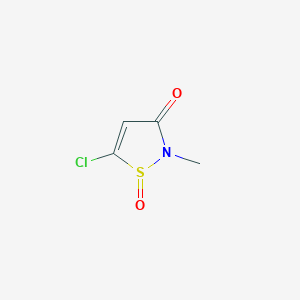


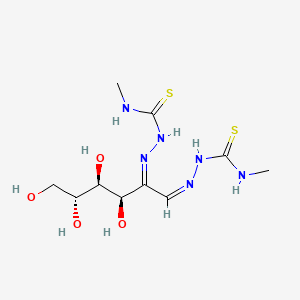
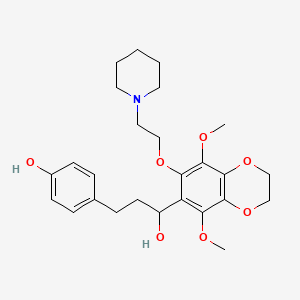

![5-[2-(dimethylamino)ethyl]-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one;dihydrochloride](/img/structure/B12705930.png)

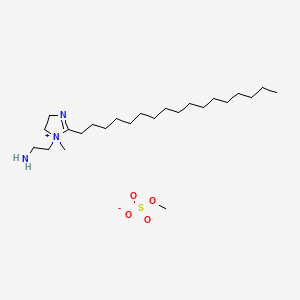
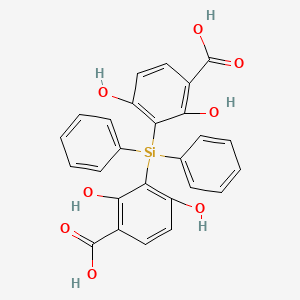
![7,10-Dihydro-7-methyl-10-oxo-1H-[1,3]dioxino[5,4-f]quinoline-9-carboxylic acid](/img/structure/B12705949.png)
